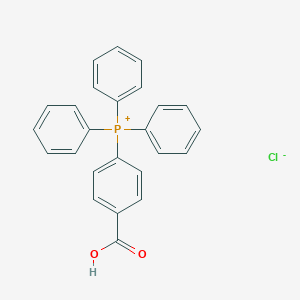
1-Bromonaphthalene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromonaphthalene-2-carbonyl chloride is an organic compound that belongs to the class of aromatic halides. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a carbonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalene-2-carbonyl chloride can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a solvent like dichloromethane or carbon tetrachloride . The subsequent introduction of the carbonyl chloride group can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactors followed by chlorination units. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure efficient conversion and minimal by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromonaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide (CN-) to form nitriles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nitriles: Formed from nucleophilic substitution reactions.
Alcohols/Aldehydes: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Applications De Recherche Scientifique
1-Bromonaphthalene-2-carbonyl chloride has diverse applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-bromonaphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles. Additionally, the carbonyl chloride group can undergo nucleophilic attack, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Lacks the carbonyl chloride group and is less reactive in certain chemical transformations.
2-Bromonaphthalene: Isomeric form with the bromine atom on the second carbon, exhibiting different reactivity and properties.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness: 1-Bromonaphthalene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
76373-11-0 |
|---|---|
Formule moléculaire |
C11H6BrClO |
Poids moléculaire |
269.52 g/mol |
Nom IUPAC |
1-bromonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6BrClO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H |
Clé InChI |
NRLNRQPXABJISD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
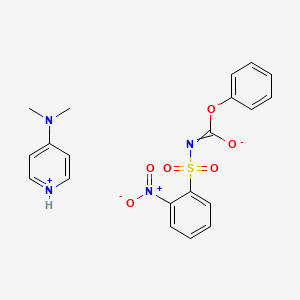
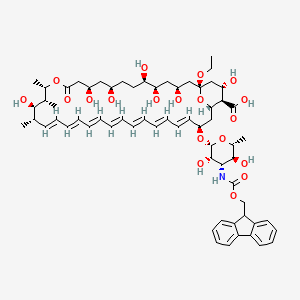
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)

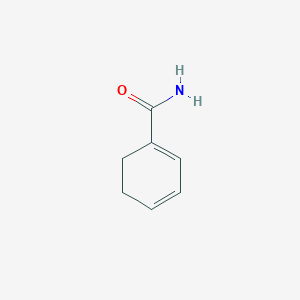
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
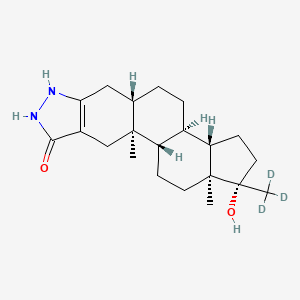
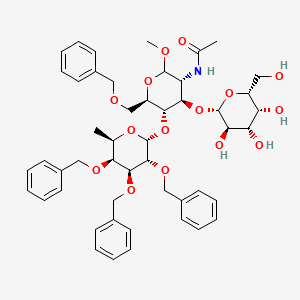
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
